(2r)-1-Butyl-n-(2,6-dimethylphenyl)piperidine-2-carboxamide

Cardiac electrophysiology hKv1.5 channel pharmacology Stereoselective ion channel block

(2R)-1-Butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide (CAS 27262-45-9) is the (R)-(+)-enantiomer of bupivacaine, also designated dextrobupivacaine or R(+)-bupivacaine. It belongs to the amino-amide class of long-acting local anesthetics within the piperidine-2-carboxamide (pipecoloxylidide) family, sharing structural homology with levobupivacaine (the S(-)-enantiomer), racemic bupivacaine, ropivacaine, and mepivacaine.

Molecular Formula C18H29N2OCl
Molecular Weight 288.4 g/mol
CAS No. 27262-45-9
Cat. No. B195712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2r)-1-Butyl-n-(2,6-dimethylphenyl)piperidine-2-carboxamide
CAS27262-45-9
Synonyms2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-, (2R)-;  D-(+)-Bupivacaine HCl
Molecular FormulaC18H29N2OCl
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESCCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C
InChIInChI=1S/C18H28N2O/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21)/t16-/m1/s1
InChIKeyLEBVLXFERQHONN-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R)-1-Butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide (CAS 27262-45-9): Chiral Identity and Pharmacological Baseline for Procurement Evaluation


(2R)-1-Butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide (CAS 27262-45-9) is the (R)-(+)-enantiomer of bupivacaine, also designated dextrobupivacaine or R(+)-bupivacaine [1]. It belongs to the amino-amide class of long-acting local anesthetics within the piperidine-2-carboxamide (pipecoloxylidide) family, sharing structural homology with levobupivacaine (the S(-)-enantiomer), racemic bupivacaine, ropivacaine, and mepivacaine [2]. Unlike its antipode levobupivacaine, which gained clinical approval for reduced cardiotoxicity, (R)-(+)-bupivacaine exhibits fundamentally distinct ion channel binding kinetics, tissue distribution, and metabolic handling, making it a critical comparator tool for stereoselectivity research rather than a therapeutic candidate .

Why Levobupivacaine or Racemic Bupivacaine Cannot Substitute for (R)-(+)-Bupivacaine in Stereoselective Pharmacology Research


The piperidine-2-carboxamide local anesthetic class displays pronounced enantiomer-dependent pharmacodynamics despite identical molecular formulae and pKa values (≈8.1) [1]. (R)-(+)-bupivacaine and (S)-(-)-bupivacaine exhibit divergent ion channel stereoselectivity ratios spanning 1.3- to 73-fold depending on channel subtype, state-dependent block kinetics, and tissue accumulation [2]. The cardiotoxicity rank order consistently follows S(-) < racemate < R(+) in both membrane interaction models (at 5 μM) and lethal-dose studies in large animals [3]. Interchanging enantiomers without controlling for stereochemical identity therefore confounds experimental results in Nav and Kv channel pharmacology, cardiac safety profiling, and enantioselective pharmacokinetic studies; the quantitative evidence below substantiates the necessity of specifying and sourcing the (R)-configured isomer.

Quantitative Differentiation of (R)-(+)-Bupivacaine (CAS 27262-45-9) Against Levobupivacaine, Racemic Bupivacaine, and Ropivacaine


7-Fold Higher Potency for hKv1.5 Cardiac Potassium Channel Block Versus S(-)-Bupivacaine

(R)-(+)-bupivacaine blocks the open state of the cloned human cardiac potassium channel hKv1.5 with 7-fold greater potency than (S)-(-)-bupivacaine. The apparent dissociation constants (Kd) were determined using whole-cell patch-clamp in stably transfected mouse Ltk- cells [1]. This stereoselectivity is among the largest reported for any local anesthetic–ion channel interaction and directly correlates with the rank order of clinical cardiotoxicity [2].

Cardiac electrophysiology hKv1.5 channel pharmacology Stereoselective ion channel block

73-Fold Stereoselectivity for Flicker K+ Channel Block in Peripheral Nerve

In outside-out patches from enzymatically demyelinated amphibian peripheral nerve fibers, (R)-(+)-bupivacaine blocked the flicker K+ channel with an IC50 of 0.15 ± 0.02 μM, compared to 11 ± 1 μM for (S)-(-)-bupivacaine, yielding a stereopotency ratio of 73 [1]. The dissociation rate constant k-1 for (R)-(+)-bupivacaine was 0.13 ± 0.03 s-1 versus 8.3 ± 1.0 s-1 for (S)-(-)-bupivacaine, indicating that the stereoselectivity derives predominantly from a tighter fit and slower dissociation of the (R)-enantiomer from the binding site [2].

Peripheral nerve pharmacology Flicker K+ channel Patch-clamp electrophysiology

1.24-Fold Greater Inhibition of Cardiac Nav1.5 Inactivated State Versus S(-)-Bupivacaine

During 5-second depolarizing pulses to 0 mV in isolated guinea pig ventricular myocytes, 10 μmol/L (R)-(+)-bupivacaine produced 72 ± 2% inhibition of cardiac sodium current (INa), significantly greater than 58 ± 3% for (S)-(-)-bupivacaine (P < 0.01) [1]. The inactivated-state apparent affinity was also higher for the (R)-enantiomer (Kd = 2.9 μmol/L) compared to the (S)-enantiomer (Kd = 4.8 μmol/L), with faster onset kinetics (τ = 1.84 ± 0.16 s versus 2.56 ± 0.26 s; P < 0.05) [2]. Tonic block at rest was minimal and non-stereoselective (6% vs 8%), underscoring that the differential effect is state-dependent.

Cardiac sodium channel Nav1.5 pharmacology State-dependent block

1.67-Fold Higher Urinary Excretion Rate and Enantioselective Metabolism Versus S(-)-Bupivacaine in Humans

In five male patients receiving postoperative epidural infusions of racemic bupivacaine–fentanyl over 60–120 hours (total dose 840–2093 mg), the steady-state urinary excretion rate of unchanged (R)-(+)-bupivacaine was 1.27 ± 0.26 mg·hr-1, compared to 0.76 ± 0.13 mg·hr-1 for (S)-(-)-bupivacaine [1]. The fraction excreted unchanged (fe) ranged from 14.3% to 39.1% for (R)-(+)-bupivacaine versus 9.2% to 14.0% for (S)-(-)-bupivacaine across the five patients, demonstrating consistent enantioselectivity in renal clearance and/or metabolism [2].

Enantioselective pharmacokinetics Drug metabolism Urinary excretion

43% Higher Tissue:Blood Distribution in Heart and Brain Versus S(-)-Bupivacaine in Ovine Model

Following 24-hour intravenous infusion of racemic bupivacaine to constant arterial blood concentrations in sheep, the tissue:blood distribution coefficients for (R)-(+)-bupivacaine exceeded those of (S)-(-)-bupivacaine by an overall mean of 43% (P < 0.05) across heart, brain, lung, fat, gut, and rumen [1]. In fatally intoxicated sheep, brain and ventricular concentrations of (R)-(+)-bupivacaine were significantly higher than those of (S)-(-)-bupivacaine (brain: P = 0.028; ventricle: P = 0.036), suggesting that preferential tissue accumulation of the (R)-enantiomer may amplify its intrinsic myocardial toxicity [2].

Enantioselective tissue distribution Cardiac tissue binding CNS penetration

Higher Plasma Free Fraction (9% vs 6%) and Distinct Vasocontractile Profile Relative to S(-)-Bupivacaine

In pregnant women receiving epidural bupivacaine, the plasma free fraction (Fu) of (R)-(+)-bupivacaine was 9% (range 6–12%), significantly higher than 6% (range 4–9%) for (S)-(-)-bupivacaine (P < 0.05), indicating enantioselective protein binding [1]. Complementing this pharmacokinetic difference, functional studies on isolated rat thoracic aortic rings demonstrated that (S)-(-)-bupivacaine produces the strongest vasoconstriction, whereas (R)-(+)-bupivacaine shows limited vasoconstriction even at high concentrations; racemic bupivacaine exhibited intermediate vasocontractile activity [2]. This divergent vascular profile may affect local anesthetic washout and systemic absorption.

Plasma protein binding Free drug fraction Vascular pharmacology

High-Value Research and Industrial Application Scenarios for (R)-(+)-Bupivacaine (CAS 27262-45-9)


Cardiac Ion Channel Safety Pharmacology: hKv1.5 and Nav1.5 Stereoselective Block Reference Standard

(R)-(+)-bupivacaine serves as a well-characterized stereoselective reference compound for cardiac ion channel screening panels. Its 7-fold hKv1.5 potency preference (Kd 4.1 vs 27.3 μmol/L) over (S)-(-)-bupivacaine [1], combined with its 1.24-fold greater inactivated-state Nav1.5 inhibition (72% vs 58% at 10 μM) [2], provides a dual-channel benchmark for validating assay sensitivity to stereoselective blockers. Contract research organizations and pharmaceutical safety pharmacology units can use this compound as a positive control to confirm that patch-clamp or fluorescence-based platforms can discriminate enantiomer-dependent cardiac channel effects.

Enantioselective Pharmacokinetic and Drug Metabolism Studies

The 1.67-fold higher urinary excretion rate (1.27 vs 0.76 mg·hr-1) and up to 2.8-fold higher fraction excreted unchanged (fe 14.3–39.1% vs 9.2–14.0%) for (R)-(+)-bupivacaine relative to (S)-(-)-bupivacaine [1] make this compound valuable for calibrating chiral bioanalytical methods (LC-MS/MS, chiral HPLC) and for studying CYP3A4-mediated stereoselective metabolism. Academic and industrial pharmacokinetics laboratories can employ (R)-(+)-bupivacaine as a model substrate to investigate enantiomer-specific clearance pathways, drug–drug interactions involving CYP450 isoforms, and renal transporter contributions to local anesthetic elimination.

Local Anesthetic Toxicity Mechanistic Research and Academic Teaching

The convergent evidence across multiple endpoints—including the 73-fold flicker K+ channel stereoselectivity (IC50 0.15 vs 11 μM) [1], the 43% higher cardiac and brain tissue partitioning [2], and the membrane interaction potency rank order S(-) < racemate < R(+) at cardiotoxic 5 μM concentrations —establishes (R)-(+)-bupivacaine as the prototypical cardiotoxic enantiomer in the pipecoloxylidide class. Academic research groups investigating local anesthetic systemic toxicity (LAST) mechanisms, mitochondrial effects, or lipid–drug interactions can use this compound as the definitive high-toxicity comparator arm, while teaching laboratories can demonstrate structure–toxicity relationships through parallel experiments with the (R)- and (S)-enantiomers.

Chiral Separation Method Development and Analytical Reference Standard

The significant enantioselective differences in free fraction (Fu 9% vs 6%) [1] and vasocontractile activity (limited vasoconstriction for R(+) versus strong vasoconstriction for S(-)) [2] necessitate precise enantiomeric purity determination in both research and forensic contexts. Analytical chemistry laboratories and reference standard manufacturers can utilize (R)-(+)-bupivacaine (CAS 27262-45-9) as a certified chiral reference material for developing and validating HPLC chiral stationary phase methods, capillary electrophoresis protocols, or supercritical fluid chromatography separations aimed at resolving bupivacaine enantiomers with baseline resolution.

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